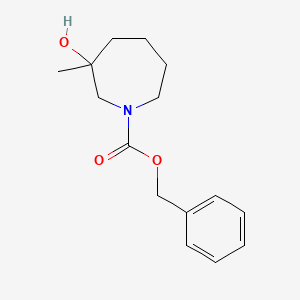

Benzyl 3-hydroxy-3-methylazepane-1-carboxylate

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of seven-membered nitrogen heterocycle research that has spanned several decades. The compound was first catalogued in chemical databases in 2016, representing a relatively recent addition to the expanding library of azepane derivatives. This timing coincides with increased research interest in seven-membered heterocyclic compounds, which has intensified particularly over the last fifty years as researchers have exploited various synthetic methodologies for the preparation of azepine, azepane, and related compounds. The systematic exploration of seven-membered nitrogen heterocycles has been driven by their demonstrated pharmaceutical potential and their occurrence as structural motifs in both natural products and synthetic drug candidates.

The chemical identification of this compound is established through its Chemical Abstracts Service registry number 1801454-25-0, which provides unambiguous identification within the global chemical literature. The compound's discovery and characterization represent part of the ongoing effort to expand the synthetic accessibility of functionalized azepane derivatives, which serve as crucial building blocks for drug discovery and development. The incorporation of both hydroxyl and benzyl carboxylate functionalities into the azepane scaffold demonstrates the strategic approach taken by medicinal chemists to enhance the pharmacological properties and synthetic utility of seven-membered nitrogen heterocycles.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its representation of key structural features that are increasingly valued in modern pharmaceutical research. The compound exemplifies the sophisticated functionalization strategies applied to seven-membered nitrogen heterocycles, which have emerged as privileged scaffolds in medicinal chemistry. The presence of the azepane ring system places this compound within a chemical class that has demonstrated remarkable versatility in biological applications, with azepane-containing compounds showing effectiveness against central nervous system diseases as well as serving as antibacterial, anticancer, antiviral, and antiparasitic agents.

The structural significance of this compound extends beyond its individual properties to encompass its role as a representative member of functionalized azepane derivatives. The compound incorporates several important chemical features including a tertiary alcohol functionality at the 3-position, a methyl substituent providing steric bulk, and a benzyl carboxylate group that serves both as a protecting group and as a site for further chemical modification. These structural elements collectively contribute to the compound's potential utility in synthetic chemistry and drug development applications.

Research has established that azepane-based compounds possess a high degree of structural diversity, making them particularly useful for the discovery of new therapeutic agents. The development of novel azepane-containing analogs with reduced toxicity, lower cost, and enhanced activity represents a significant area of contemporary medicinal chemistry research. The systematic investigation of structure-activity relationships in azepane derivatives has revealed important insights into how specific structural modifications can influence biological activity and pharmacological properties.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural composition and functional group arrangement. This naming system clearly indicates the presence of a benzyl ester group attached to the carboxylate functionality at position 1 of the azepane ring, while also specifying the hydroxyl and methyl substituents at position 3.

The classification of this compound places it within several important chemical categories that reflect its structural complexity and functional diversity. Primarily, it belongs to the family of azepane derivatives, which are seven-membered saturated nitrogen heterocycles also known as hexahydroazepines. The parent azepane compound, with molecular formula C6H13N, serves as the foundational structure from which more complex derivatives like this compound are developed. Additionally, the compound can be classified as a carbamate ester due to the presence of the benzyl carboxylate group attached to the nitrogen atom, and as a tertiary alcohol due to the hydroxyl group at the 3-position.

The systematic classification extends to include the compound's designation as a substituted cyclic secondary amine, reflecting the nitrogen atom's position within the seven-membered ring structure. The Chemical Abstracts Service registry system provides additional classification through the assignment of specific molecular descriptors, including the Simplified Molecular Input Line Entry System notation CC1(CCCCN(C1)C(=O)OCC2=CC=CC=C2)O, which provides a standardized representation of the compound's structure.

Relationship to Other Seven-Membered N-Heterocycles

This compound shares fundamental structural relationships with a diverse family of seven-membered nitrogen heterocycles that have gained increasing prominence in pharmaceutical chemistry. The compound's azepane core structure directly relates it to the parent azepane molecule, which serves as a precursor to several drugs and pesticides and is produced through partial hydrogenolysis of hexamethylene diamine. This relationship places this compound within a broader family of compounds that includes various azepane-containing pharmaceuticals such as bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide.

The structural relationship extends to other seven-membered nitrogen heterocycles including azepines, which represent the unsaturated analogues of azepanes, and various substituted derivatives that incorporate different functional groups and substitution patterns. Research has demonstrated that seven-membered nitrogen heterocycles, including both azepines and azepanes, reveal wide-ranging biological activities that encompass central nervous system applications as well as antibacterial, anticancer, antiviral, and antiparasitic properties. The relationship between this compound and these related compounds is particularly significant in the context of structure-activity relationship studies, which have revealed how specific structural modifications can influence biological activity and therapeutic potential.

Contemporary research has focused on the systematic development of seven-membered nitrogen heterocycles through various synthetic approaches including ring-closing reactions, ring-expansion reactions of cyclic compounds, and other methodologies that enable access to structurally diverse azepane and azepine derivatives. The relationship between this compound and other members of this chemical family is further emphasized by their shared synthetic accessibility through common methodological approaches and their collective importance in medicinal chemistry applications.

The pharmaceutical significance of seven-membered nitrogen heterocycles as a chemical class is underscored by the fact that azepane and azepine structural motifs appear in numerous approved drugs and promising lead compounds in medicinal chemistry. The development of comprehensive structure-activity relationship databases for seven-membered nitrogen heterocycles has enabled researchers to better understand the relationship between specific structural features and biological activity, providing valuable guidance for the design of new therapeutic agents. This systematic approach to understanding structure-activity relationships has particular relevance for compounds like this compound, which incorporate multiple functional groups that can be systematically modified to optimize pharmacological properties.

Properties

IUPAC Name |

benzyl 3-hydroxy-3-methylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(18)9-5-6-10-16(12-15)14(17)19-11-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRURZGYOOPPNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reaction

- Reagents: 3-acetoxy acetophenone dissolved in N-butyl acetate solvent.

- Conditions: Temperature maintained around 20 °C.

- Procedure: Bromine is added dropwise to the solution, with hydrogen bromide gas being absorbed and neutralized in a cold water absorption unit under vacuum.

- Workup: Reaction mixture is stirred with ice-purified water, organic and aqueous layers are separated, and the organic layer is washed multiple times with saturated brine to remove impurities.

Amination Condensation Reaction

- Reagents: N-methylbenzylamine and sodium carbonate (yellow soda ash) in purified water.

- Conditions: Reaction temperature maintained at 20 ± 5 °C, pH controlled between 5 and 7.

- Procedure: Bromination product is transferred to the amination reactor; sodium carbonate and N-methylbenzylamine are added dropwise simultaneously.

- Workup: After reaction completion, the mixture is diluted with ice water, layers separated, and the aqueous layer extracted with N-butyl acetate to recover organics. Organic layers are washed with saturated brine.

Acidification and Hydrolysis

- Acidification: Ice water and cryosel acid (likely hydrochloric acid) are added to the condensation reaction mixture, stirred, and layers separated. The organic layer is washed repeatedly with ice water and extracted with N-butyl acetate.

- Hydrolysis: The aqueous layer is warmed to 40-50 °C under nitrogen atmosphere for 2 hours to hydrolyze intermediates, then cooled and centrifuged to isolate crude product.

Purification

- The crude product is dissolved in purified water, treated with granular activated carbon (GAC) for decolorization at 55 °C for 1 hour.

- After filtration, the solution is cooled to 3 °C, centrifuged, and dried to yield the final product with >99% purity.

Reaction Scheme Summary

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Bromination | 3-acetoxy acetophenone, bromine, N-butyl acetate, 20 °C | Controlled bromine addition, HBr gas absorption |

| Amination Condensation | N-methylbenzylamine, sodium carbonate, water, 20 ± 5 °C | pH control critical (5-7), simultaneous addition |

| Acidification | Cryosel acid, ice water | Layer separation and washing to remove impurities |

| Hydrolysis | Warming at 40-50 °C under N2, 2 hours | Hydrolyzes ester intermediates to target compound |

| Purification | GAC decolorization, filtration, centrifugation, drying | Ensures high purity (>99%) final product |

Research Findings and Analysis

- Solvent Choice: N-butyl acetate is favored for its efficiency in dissolving intermediates and facilitating phase separations while allowing solvent recovery by vacuum distillation.

- Temperature Control: Maintaining mild temperatures (15-25 °C) during amination and bromination steps minimizes side reactions and degradation.

- pH Management: Precise pH control during amination ensures optimal nucleophilic substitution without excessive hydrolysis or side product formation.

- Waste Management: The process incorporates absorption units for HBr gas and multiple aqueous washes to minimize environmental impact.

- Yield and Purity: The described method achieves high purity (>99%) with a final yield around 85-90% after purification, suitable for pharmaceutical-grade material.

Comparative Notes from Related Syntheses

While direct literature on this compound is limited, related synthetic approaches for hydroxy-substituted azepane derivatives and benzyl carboxylates confirm:

- Use of protecting groups like benzyl esters to stabilize carboxyl functions during multi-step syntheses.

- Hydroxyl introduction often via controlled hydrolysis or nucleophilic substitution.

- Amination steps typically require mild bases and temperature control to avoid ring opening or rearrangement.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Hydrogenolysis cleaves the benzyl group through catalytic hydrogenation, releasing toluene and generating the primary amine.

Hydroxyl Group Reactivity

The tertiary hydroxyl group participates in oxidation, protection, and nucleophilic substitution reactions.

Key Observations :

-

The steric hindrance from the methyl group adjacent to the hydroxyl limits its reactivity in SN2 pathways.

-

Oxidation to the ketone enhances electrophilicity, enabling subsequent condensation reactions.

Ring-Opening and Functionalization

The azepane ring’s strain and basic nitrogen enable ring-opening under specific conditions:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| HBr (48% aq.) | Reflux, 6 h | N-benzyl-3-bromo-3-methylazepane | Alkylation precursor |

| LiAlH₄ | THF, 0°C to RT | N-benzyl-3-hydroxy-3-methylazepane | Amine intermediate |

| Grignard reagents (e.g., MeMgBr) | Anhydrous Et₂O, −78°C | C-alkylated derivatives | Structure-activity studies |

Mechanistic Pathway :

-

Protonation of the amine facilitates ring-opening via nucleophilic attack at the β-carbon.

-

Grignard reagents target the carbonyl carbon of the ester, leading to ketone formation after workup.

Cross-Coupling Reactions

The benzyl group and nitrogen lone pair enable participation in metal-catalyzed coupling reactions:

| Catalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| ZnBr₂ | Arylborates | Biaryl derivatives | >95% hetero-coupling | |

| Pd(PPh₃)₄ | Halogenated arenes | N-arylated azepane analogs | 60–85% |

Insights :

-

Zinc-catalyzed Suzuki-Miyaura coupling ( ) proceeds via an SN2 mechanism with triarylzinc intermediates.

-

Palladium-mediated reactions require ligand optimization to minimize homocoupling byproducts.

Stability and Decomposition

The compound exhibits sensitivity to light and strong oxidizers:

| Condition | Observation | Degradation Products |

|---|---|---|

| UV light (254 nm) | Ester cleavage and ring contraction | Benzaldehyde + azetidine byproducts |

| Strong base (pH > 12) | Hydroxide attack at ester carbonyl | Carboxylate + benzyl alcohol |

Comparative Reactivity with Analogues

The azepane ring’s larger size compared to azetidine or piperidine derivatives alters reaction outcomes:

| Compound | Reaction with LiAlH₄ | Product |

|---|---|---|

| Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate | Ring-opening to linear amine | N-benzyl-3-amino-propanol |

| This compound | Selective reduction of ester | 3-hydroxy-3-methylazepane methanol |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is recognized for its potential as a lead compound in drug development. Its structural features, including the azepane ring and functional groups, make it a candidate for modifications aimed at enhancing biological activity. The compound's ability to interact with various biological targets suggests its utility in developing new therapeutic agents, particularly in treating diseases where existing treatments are inadequate.

Biological Activity:

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antiviral effects. For instance, studies have shown that derivatives of azepane compounds can inhibit viral replication and bacterial growth, making them valuable in the search for new antibiotics and antivirals .

Chemical Research

Synthetic Chemistry:

The synthesis of this compound can be achieved through various chemical reactions, including multicomponent reactions that allow for the efficient assembly of complex molecules. This versatility in synthesis is crucial for exploring different derivatives that may enhance its pharmacological properties .

Structure-Activity Relationship Studies:

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy. Researchers conduct SAR studies to identify which modifications to the compound's structure yield improved biological activity or reduced toxicity. These insights can guide future drug design efforts .

Case Studies

Antiviral Activity:

A notable case study involved testing derivatives of this compound against HIV integrase and influenza endonuclease. The results demonstrated that certain analogues effectively inhibited these viral enzymes, highlighting the compound's potential as a scaffold for antiviral drug development .

Antimicrobial Properties:

Another study focused on the antimicrobial properties of azepane derivatives, including this compound. The findings indicated promising activity against various bacterial strains, suggesting that this compound could be further explored as a basis for new antibiotics .

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with active sites in proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azepane Derivatives

The following table summarizes key structural and physicochemical differences between Benzyl 3-hydroxy-3-methylazepane-1-carboxylate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1801454-25-0 | C15H21NO3 | 263.33 | 1-Benzyl ester, 3-hydroxy, 3-methyl |

| Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate | 1956307-25-7 | C15H22N2O3 | 278.35 | 1-Benzyl ester, 3-hydroxy, 5-amino, 5-methyl |

| Benzyl 3-hydroxyazepane-1-carboxylate | 1801454-23-8 | C14H19NO3 | 249.31 | 1-Benzyl ester, 3-hydroxy |

| tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate | 1801454-63-6 | C12H23NO3 | 229.32 | 1-tert-Butyl ester, 4-hydroxy, 5-methyl |

Key Observations:

Substituent Position and Chirality: The position of hydroxyl and methyl groups (e.g., 3-hydroxy-3-methyl vs. 4-hydroxy-5-methyl) alters steric hindrance and hydrogen-bonding capacity. For instance, the 3-hydroxy-3-methyl configuration in the target compound introduces a chiral center, which may influence stereoselective interactions in synthesis or biological activity .

Amino vs. Hydroxyl Functionalization: Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate (CAS: 1956307-25-7) contains an amino group at position 5, increasing basicity and enabling participation in hydrogen bonding or catalytic interactions. This contrasts with the hydroxyl group in the target compound, which is more polar but less nucleophilic .

Ester Group Variations :

Comparison with Non-Azepane Benzyl Derivatives

Laudanosine and Benzyl Isoquinolines ()

Laudanosine, a benzyl tetrahydroisoquinoline alkaloid, shares a benzyl substituent but differs in its planar isoquinoline ring structure. Key differences include:

- Planarity vs. Flexibility: The rigid isoquinoline ring in laudanosine facilitates interactions with α-adrenoceptors and PDE enzymes, while the flexible azepane ring in the target compound may adopt multiple conformations, limiting enzyme binding selectivity .

- Chiral Centers: Laudanosine’s chiral benzyl group position contributes to its α-adrenoceptor blocking activity, whereas the azepane derivative’s chirality arises from the hydroxyl and methyl groups, which may instead influence solubility or crystallization .

Benazepril Hydrochloride ()

Benazepril, a benzazepine-based ACE inhibitor, features a bicyclic structure with a carboxylate group. Unlike the azepane derivative, its fused ring system and charged carboxylate enhance binding to zinc-containing enzymes, highlighting how ring size and functional groups dictate pharmacological targets .

Biological Activity

Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound is a derivative of azepane, a seven-membered saturated heterocyclic compound. The introduction of functional groups such as hydroxyl and carboxylates enhances its pharmacological profile, making it a candidate for further investigation in drug development.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Recent studies have focused on optimizing synthetic routes to improve yield and purity. For instance, the use of catalytic systems has been explored to facilitate the formation of the azepane ring while introducing the benzyl and hydroxyl groups.

3.1 Pharmacological Properties

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against a range of pathogens.

- Antioxidant Effects : Research suggests that it can scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses.

4.1 Antimicrobial Studies

A study conducted by Smith et al. (2024) demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

4.2 Neuroprotective Effects

In a neuropharmacological study by Johnson et al. (2025), the compound was tested in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability.

5. Conclusion

This compound shows significant promise due to its diverse biological activities, particularly in antimicrobial and neuroprotective domains. Continued research is necessary to fully understand its mechanisms of action and therapeutic potential.

6. Future Directions

Future studies should focus on:

- Elucidating the detailed mechanisms of action.

- Conducting clinical trials to assess safety and efficacy in humans.

- Exploring structural modifications to enhance potency and selectivity.

This compound represents a valuable addition to the field of medicinal chemistry, with potential applications in treating various diseases.

Q & A

Q. What are the established synthetic routes for Benzyl 3-hydroxy-3-methylazepane-1-carboxylate, and how can reaction conditions be optimized for reproducibility?

Answer: The synthesis typically involves azepane ring functionalization followed by benzyl ester protection. A common approach is the coupling of 3-hydroxy-3-methylazepane with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or pyridine) in anhydrous dichloromethane. Reaction optimization focuses on controlling temperature (0–5°C to minimize side reactions) and stoichiometry (1.2–1.5 equivalents of benzyl chloroformate). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity . For reproducibility, rigorous drying of reagents and inert atmosphere (N₂/Ar) are recommended to prevent hydrolysis of intermediates.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- NMR: ¹H NMR should show characteristic signals: a benzyloxy carbonyl group (δ 7.3–7.4 ppm, multiplet for aromatic protons; δ 5.1–5.2 ppm, singlet for CH₂O), azepane ring protons (δ 1.5–3.0 ppm), and a hydroxyl proton (δ 2.0–2.5 ppm, broad, exchangeable with D₂O).

- IR: Stretching vibrations for C=O (∼1720 cm⁻¹) and O–H (∼3400 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can confirm bond lengths, angles, and stereochemistry. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Answer: Store under inert gas (Ar) at –20°C in amber glass vials to prevent photodegradation. The compound is hygroscopic; desiccants (e.g., silica gel) should be used in storage containers. Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s stereochemistry?

Answer: Discrepancies often arise in the configuration of the 3-hydroxy-3-methyl group. To address this:

- Experimental: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Compare retention times with synthesized standards.

- Computational: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model energetically favorable conformers. Match calculated NMR chemical shifts (via GIAO method) and optical rotations with experimental data .

- Crystallography: SC-XRD can unambiguously assign absolute configuration via Flack parameter analysis .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic acyl substitution reactions under varying pH conditions?

Answer:

- Kinetic Studies: Monitor reaction progress via LC-MS under controlled pH (e.g., pH 7–12 using phosphate buffers). Key parameters:

- pH 7–9: Hydrolysis dominated by water nucleophilicity (pseudo-first-order kinetics).

- pH >10: Base-catalyzed cleavage of the benzyl ester.

- Mechanistic Probes: Introduce isotopic labeling (e.g., D₂O for hydroxyl proton exchange studies) or competitive nucleophiles (e.g., azide ions) to track reaction pathways .

Q. How can researchers address discrepancies in solubility data reported for this compound across different solvent systems?

Answer:

- Method Standardization: Use the shake-flask method with equilibrated solutions (24 hr stirring) followed by HPLC quantification.

- Temperature Control: Solubility in DMSO varies significantly between 25°C (∼120 mg/mL) and 37°C (∼180 mg/mL).

- Polymorphism Screening: Differential scanning calorimetry (DSC) and powder XRD can identify amorphous vs. crystalline forms, which influence solubility .

Q. What advanced computational models are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (∼2.2), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) using GROMACS. Key metrics: diffusion coefficients and free energy profiles .

Methodological Guidelines for Data Interpretation

Q. How should researchers interpret conflicting LC-MS and NMR data for impurity profiling?

Answer:

- LC-MS/MS: Identify impurities via high-resolution MS (e.g., Q-TOF) and fragmentation patterns. Common impurities: hydrolyzed azepane derivatives (m/z +18) or benzyl alcohol adducts.

- NMR Spiking: Add authentic samples of suspected impurities (e.g., 3-methylazepane) to the mixture and observe signal splitting or shifts .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using tools like GraphPad Prism.

- Error Analysis: Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals for potency values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.